molecular formula C22H24F3N3O3S2 B2650302 N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851806-49-0

N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No. B2650302
M. Wt: 499.57
InChI Key: UDDWZWCICZSOSR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, the benzylthio group, and the trifluoromethyl group would all contribute to the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions, or it could undergo displacement reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound quite polar and therefore soluble in polar solvents . The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Antitumor Research

Specific Scientific Field

Oncology and cancer research.

Summary of Application

The compound exhibits potential antitumor activity against the MKN45 cell line. It belongs to a class of 4-arylamino-quinazoline derivatives, which have been investigated for their ability to suppress tumor cell growth by selectively inhibiting EGFR phosphorylation .

Experimental Procedures

    Synthesis

    The compound is synthesized through a four-step process. Starting with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate, chlorination with phosphorus oxychloride yields 6-acetoxy-4-chloro-7-methoxyquinazoline. Nucleophilic substitution reactions with substituted anilines lead to key intermediates, which are further hydrolyzed with ammonia to obtain the final compound. Confirmation of the compound’s structure is done using IR, 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .

    Antitumor Assay

    The inhibitory activity against MKN45 gastric tumor cells is evaluated using the MTT method in vitro. Compound 7a (the target compound) shows higher inhibitory activity than Gefitinib, a known positive control .

Results

Compound 7a and 7g exhibit significant inhibitory activity against MKN45 cells, surpassing that of Gefitinib. This suggests their potential as novel antitumor candidates .

Thiazol-4-one Scaffold Design

Specific Scientific Field

Medicinal chemistry and drug design.

Summary of Application

The compound can serve as a building block for designing benzenesulfonamide derivatives containing a thiazol-4-one scaffold. This scaffold has relevance in drug development .

Experimental Procedures

  • Synthesis : The compound is prepared via intramolecular cyclization rearrangement of a chloroacetamide derivative. The resulting 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3) can be further modified for drug design .

Solvatochromic Studies

Specific Scientific Field

Physical chemistry and solvent properties.

Summary of Application

The compound can be used in solvatochromic studies to explore intermolecular interactions. Parameters like Kamlet–Taft α, β, π*, and ETN are evaluated using different solvatochromic probes .

Experimental Procedures

Results

The compound contributes to understanding the behavior of deep eutectic solvents based on cholinium chloride, DL-menthol, and quaternary ammonium salts .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical drug, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy in clinical trials .

properties

IUPAC Name

N,N-diethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3S2/c1-3-27(4-2)33(30,31)19-11-7-17(8-12-19)20(29)28-14-13-26-21(28)32-15-16-5-9-18(10-6-16)22(23,24)25/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWZWCICZSOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

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